

# An In-depth Technical Guide to 1-(4-Chlorophenyl)butan-2-amine

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## Compound of Interest

Compound Name:	2-(4-Chlorophenyl)butan-1-amine
CAS No.:	1004282-38-5
Cat. No.:	B2593214

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## Abstract

This technical guide provides a comprehensive overview of 1-(4-Chlorophenyl)butan-2-amine, a substituted phenethylamine and a structural analog of para-chloroamphetamine (PCA). This document delves into the compound's chemical identity, synthesis, physicochemical properties, pharmacology, and analytical methodologies. It is intended to serve as a vital resource for professionals in research and drug development, offering a detailed understanding of this compound's scientific context and potential applications. A notable point of clarification is the distinction between the user-queried "**2-(4-Chlorophenyl)butan-1-amine**" and the scientifically documented 1-(4-chlorophenyl)butan-2-amine, the subject of this guide.

## Chemical Identity and Nomenclature

1-(4-Chlorophenyl)butan-2-amine is a chiral compound belonging to the phenethylamine family. Due to the presence of a stereocenter at the second carbon of the butane chain, it exists as a racemic mixture of two enantiomers.

Chemical Structure:

Figure 1: Chemical structure of 1-(4-Chlorophenyl)butan-2-amine.

CAS Number: 2275-64-1[1][2]

Synonyms:

- 4-Chlorophenylisobutylamine (4-CAB)[1]
- 4-chloro- $\alpha$ -ethylphenethylamine[1]
- p-Chloro-alpha-ethylphenethylamine
- 1-(p-Chlorophenyl)-2-butanamine
- Benzeneethanamine, 4-chloro- $\alpha$ -ethyl-

It is crucial to differentiate this compound from its isomer, **2-(4-chlorophenyl)butan-1-amine**, for which there is a scarcity of scientific literature. The primary focus of existing research is on the 1-(4-chlorophenyl)butan-2-amine structure.

## Physicochemical Properties

A summary of the key physicochemical properties of 1-(4-Chlorophenyl)butan-2-amine is presented in the table below. These properties are essential for its handling, formulation, and analytical characterization.

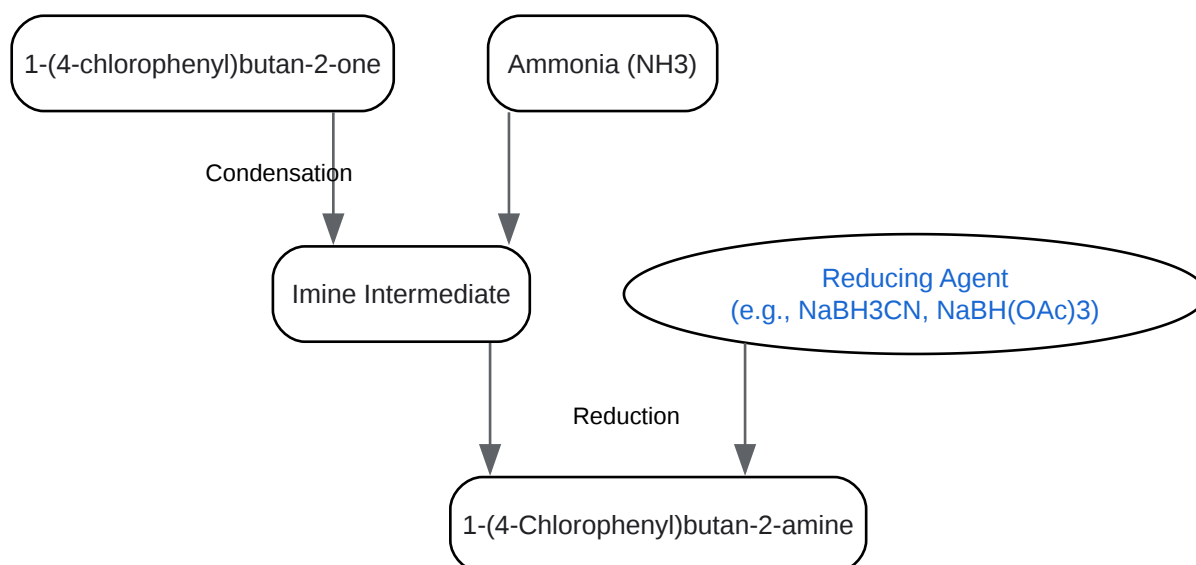
Property	Value	Source
Molecular Formula	C <sub>10</sub> H <sub>14</sub> ClN	[1][2]
Molecular Weight	183.68 g/mol	[1][2]
Appearance	Not specified (likely an oil or low-melting solid)	N/A
LogP	2.6198	[2]
Topological Polar Surface Area (TPSA)	26.02 Å <sup>2</sup>	[2]
Hydrogen Bond Donors	1	[2]
Hydrogen Bond Acceptors	1	[2]
Rotatable Bonds	3	[2]
Storage	Sealed in dry, 2-8°C	[2]

## Synthesis of 1-(4-Chlorophenyl)butan-2-amine

The synthesis of 1-(4-Chlorophenyl)butan-2-amine typically proceeds through the corresponding ketone, 1-(4-chlorophenyl)butan-2-one. Two primary synthetic routes are reductive amination and the Leuckart reaction.

### Reductive Amination

Reductive amination is a versatile method for the synthesis of amines from ketones or aldehydes.[3][4][5] This process involves two key steps: the formation of an imine intermediate followed by its reduction to the corresponding amine.



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Figure 2: General workflow for the reductive amination synthesis.

#### Experimental Protocol (Hypothetical):

- **Imine Formation:** To a solution of 1-(4-chlorophenyl)butan-2-one in a suitable solvent (e.g., methanol), an excess of ammonia (often in the form of ammonium acetate) is added. The reaction mixture is stirred at room temperature to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- **Reduction:** Once imine formation is complete, a reducing agent such as sodium cyanoborohydride (NaBH<sub>3</sub>CN) or sodium triacetoxyborohydride (NaBH(OAc)<sub>3</sub>) is added portion-wise to the reaction mixture.<sup>[3]</sup> These reagents are selective for the reduction of the imine in the presence of the starting ketone. The reaction is typically stirred at room temperature until the imine is fully converted to the amine.
- **Work-up and Purification:** The reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified using an appropriate technique, such as column chromatography or distillation, to yield pure 1-(4-chlorophenyl)butan-2-amine.

## Leuckart Reaction

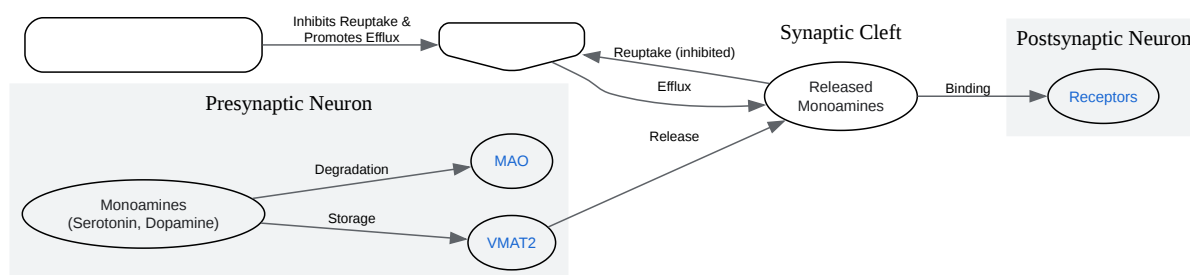
The Leuckart reaction is a classic method for the reductive amination of carbonyl compounds using formic acid or its derivatives as both the reducing agent and the nitrogen source.[6][7]

Experimental Protocol (Conceptual):

- **Reaction Setup:** 1-(4-chlorophenyl)butan-2-one is heated with a high-boiling source of ammonia and formic acid, such as formamide or ammonium formate, at elevated temperatures (typically 120-185 °C).[7]
- **N-formyl Intermediate Formation:** The reaction proceeds through the formation of an N-formyl intermediate.
- **Hydrolysis:** The N-formyl intermediate is then hydrolyzed, usually under acidic or basic conditions, to yield the final primary amine.
- **Purification:** The product is isolated and purified from the reaction mixture.

## Pharmacology and Mechanism of Action

1-(4-Chlorophenyl)butan-2-amine is classified as a monoamine releasing agent, exerting its effects by interacting with the monoamine transporters for serotonin (SERT), dopamine (DAT), and norepinephrine (NET).[3] It is a structural analog of para-chloroamphetamine (PCA), a well-known serotonergic neurotoxin. The primary research interest in 1-(4-chlorophenyl)butan-2-amine stems from its comparative pharmacology with PCA.



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Figure 3: Simplified signaling pathway of 1-(4-Chlorophenyl)butan-2-amine at the synapse.

## Monoamine Transporter Interactions

1-(4-Chlorophenyl)butan-2-amine acts as a substrate for monoamine transporters, leading to both the inhibition of neurotransmitter reuptake and the promotion of their non-vesicular release (efflux) from the presynaptic neuron into the synaptic cleft.

Comparative Potency:

Compound	SERT IC <sub>50</sub> (nM)	DAT IC <sub>50</sub> (nM)	Source
1-(4-Chlorophenyl)butan-2-amine (4-CAB)	330	2343	[1]
para-Chloroamphetamine (PCA)	~165	~469	[1] (Calculated)

As shown in the table, 1-(4-chlorophenyl)butan-2-amine is approximately two-fold less potent at inhibiting serotonin reuptake and five-fold less potent at inhibiting dopamine reuptake compared to PCA.[1]

## Neurotoxicity

A significant aspect of the pharmacology of this compound is its reduced serotonergic neurotoxicity compared to PCA. High doses of PCA are known to cause long-term depletion of serotonin and damage to serotonergic neurons. In contrast, 1-(4-chlorophenyl)butan-2-amine demonstrates substantially lower neurotoxic effects. For instance, a 10 mg/kg dose of PCA in rats can lead to an 80% decrease in serotonin markers, whereas an equimolar dose of 1-(4-chlorophenyl)butan-2-amine results in a significantly smaller reduction.[1]

## Pharmacokinetics (ADME)

Detailed pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME), for 1-(4-chlorophenyl)butan-2-amine are not extensively reported in the public domain. However, based on its structural similarity to other phenethylamines, a general pharmacokinetic profile can be inferred.

- **Absorption:** As a small molecule amine, it is likely to be readily absorbed following oral administration.
- **Distribution:** It is expected to distribute into various tissues, including the central nervous system, to exert its psychoactive effects.
- **Metabolism:** Metabolism is anticipated to occur primarily in the liver, involving common pathways for phenethylamines such as N-dealkylation, hydroxylation of the aromatic ring, and deamination.
- **Excretion:** The parent compound and its metabolites are likely excreted primarily through the urine.

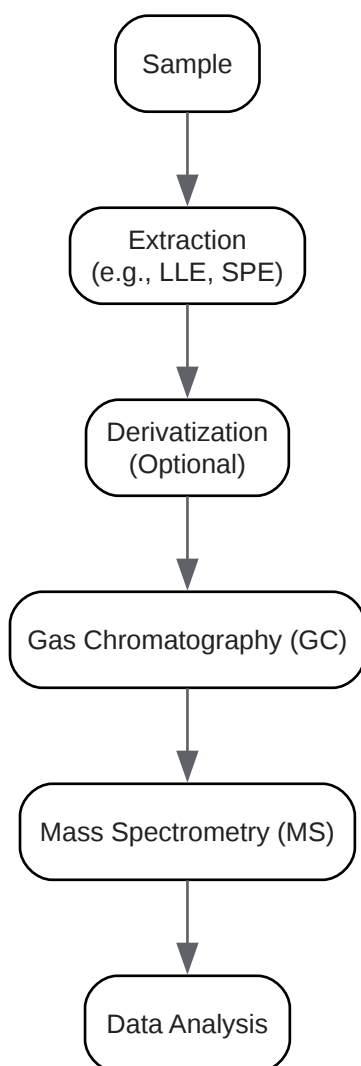
Further research is required to fully elucidate the specific ADME properties of this compound.

## Analytical Methodologies

The detection and quantification of 1-(4-chlorophenyl)butan-2-amine in various matrices, including bulk material and biological samples, are crucial for research and quality control. The most common analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry.

### Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like phenethylamines.



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Figure 4: General workflow for GC-MS analysis.

#### Hypothetical GC-MS Parameters:

- Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column.
- Injection: Splitless injection for trace analysis.
- Oven Program: A temperature gradient starting from a low temperature (e.g., 80-100 °C) and ramping up to a higher temperature (e.g., 280-300 °C) to ensure good separation.

- Mass Spectrometer: Electron ionization (EI) at 70 eV, with scanning in full-scan mode for identification and selected ion monitoring (SIM) for quantification.

## High-Performance Liquid Chromatography (HPLC)

HPLC, particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers high sensitivity and selectivity for the analysis of phenethylamines in complex biological matrices.

Hypothetical HPLC-MS/MS Parameters:

- Column: A C18 reversed-phase column is commonly used.
- Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
- Ionization: Electrospray ionization (ESI) in positive ion mode.
- Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions.

## Toxicology and Safety

While 1-(4-chlorophenyl)butan-2-amine is noted for its reduced neurotoxicity compared to PCA, it should still be handled with appropriate safety precautions as a research chemical. Detailed toxicological data such as LD<sub>50</sub> values are not readily available in published literature. Standard laboratory safety practices, including the use of personal protective equipment (gloves, lab coat, and safety glasses), are recommended when handling this compound.

## Conclusion

1-(4-Chlorophenyl)butan-2-amine, also known as 4-Chlorophenylisobutylamine or 4-CAB, is a significant compound for researchers studying the structure-activity relationships of phenethylamine-based monoamine releasing agents. Its primary importance lies in its role as a less neurotoxic analog of para-chloroamphetamine, providing a valuable tool for dissecting the mechanisms of serotonergic neurotoxicity. This guide has provided a comprehensive overview of its chemical identity, synthesis, pharmacology, and analytical methods to support its use in a research and development setting. Further studies are warranted to fully characterize its pharmacokinetic and toxicological profiles.

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